2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide
Description
2-((6-Benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[4,3-d]pyrimidine core with a benzyl group, a thioether linkage, and a cyanophenylacetamide moiety. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c24-12-17-7-4-8-18(11-17)25-21(29)15-31-23-26-20-9-10-28(14-19(20)22(30)27-23)13-16-5-2-1-3-6-16/h1-8,11H,9-10,13-15H2,(H,25,29)(H,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULEHHPTPZNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C#N)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide typically involves multiple steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrido[4,3-d]pyrimidine ring system.
Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.
Thioether Formation: The thioether linkage is introduced by reacting the benzylated pyrido[4,3-d]pyrimidine with a thiol compound under suitable conditions, such as in the presence of a base.
Acetamide Formation: The final step involves coupling the thioether intermediate with 3-cyanophenylacetic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.
Substitution: The benzyl group and the cyanophenylacetamide moiety can participate in various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity through binding interactions. The thioether and cyanophenylacetamide moieties might play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((6-Benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-cyanophenyl)acetamide: Similar structure but with a different position of the cyano group.
2-((6-Benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide: Similar structure with a methyl group instead of a cyano group.
Uniqueness
The unique combination of the pyrido[4,3-d]pyrimidine core, benzyl group, thioether linkage, and cyanophenylacetamide moiety distinguishes this compound from others. Its specific structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Biological Activity
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its biological activity has been explored in various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure characterized by a hexahydropyrido-pyrimidine core with a thioether linkage and an acetamide moiety. The presence of a benzyl group and a cyanophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.
- Case Studies : A study demonstrated that derivatives of this compound inhibited the growth of leukemia cells by modulating MYC gene expression and reducing cell viability at micromolar concentrations .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Research indicates:
- Inhibition of Bacterial Growth : Compounds with similar structural features have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : The thioether moiety may play a critical role in disrupting bacterial cell membranes or interfering with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Benzyl Group | Enhances lipophilicity and target interaction |
| Thioether Linkage | Critical for biological activity |
| Acetamide Moiety | May influence solubility and bioavailability |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound is likely metabolized by liver enzymes; however, specific pathways remain to be elucidated.
- Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the pyrido[4,3-d]pyrimidinone core.
- Thioether linkage formation between the pyrimidine core and acetamide moiety using reagents like Lawesson’s reagent or thiourea derivatives.
- Functional group modifications , such as benzyl group introduction via nucleophilic substitution or coupling reactions. Critical reaction parameters include:
- Solvent choice (e.g., DMF or acetonitrile for polar intermediates, toluene for reflux conditions) .
- Temperature control (e.g., 80–110°C for cyclization steps) .
- Catalysts (e.g., Pd-based catalysts for cross-coupling reactions) . Yield optimization requires purification via column chromatography or recrystallization, with reported yields ranging from 50–80% for analogous compounds .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 3.8–4.2 ppm, acetamide NH at δ 10.1 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 476.39 for a related compound) .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S values (e.g., C: 45.36% calc. vs. 45.29% obs.) indicate purity issues .
- HPLC/Purity Testing : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What functional groups dominate reactivity, and how do they guide derivatization strategies?
Key reactive sites include:
- Thioether linkage : Susceptible to oxidation (e.g., with H₂O₂ to sulfoxide/sulfone derivatives) .
- Acetamide moiety : Participates in hydrolysis (acidic/basic conditions) or nucleophilic substitution (e.g., NH deprotection for further coupling) .
- Cyanophenyl group : Enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation . Derivatization strategies prioritize preserving the pyrido[4,3-d]pyrimidinone core while modifying peripheral groups to enhance solubility or target affinity .
Q. How can researchers validate analytical data to resolve contradictions (e.g., NMR vs. computational predictions)?
- Multi-technique cross-validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguous peaks (e.g., overlapping aromatic protons).
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Batch reproducibility : Replicate syntheses to identify inconsistencies in reaction conditions or purification steps .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for this compound’s biological targets?
SAR studies require:
- Targeted derivatization : Synthesize analogs with variations in the benzyl, cyanophenyl, or thioether groups.
- In vitro assays : Test inhibition of kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets or allosteric sites . Example finding: Substituting the benzyl group with bulkier aryl groups increased kinase inhibition by 30% in related thienopyrimidines .
Q. What mechanisms underlie its potential enzyme inhibition or antimicrobial activity?
Proposed mechanisms include:
- Competitive inhibition : The pyrido[4,3-d]pyrimidinone core mimics ATP’s adenine moiety in kinase binding pockets .
- Metal chelation : The thioether and carbonyl groups coordinate transition metals (e.g., Zn²⁺ in metalloenzymes) .
- Membrane disruption : Hydrophobic benzyl/cyanophenyl groups penetrate microbial membranes, as shown in MIC assays (e.g., 8 µg/mL against S. aureus) .
Q. How can researchers reconcile discrepancies in spectroscopic or biological data across studies?
- Batch-specific impurities : Use LC-MS to detect trace byproducts (e.g., oxidation products) affecting bioactivity .
- Assay variability : Standardize protocols (e.g., fixed cell lines for cytotoxicity assays) to minimize inter-lab differences .
- Solvent effects : DMSO concentrations >0.1% may artificially inflate solubility or inhibition values .
Q. What computational tools predict pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- ADMET prediction : SwissADME or pkCSM for logP (calculated 2.8), CYP450 metabolism, and BBB permeability .
- Metabolite identification : Use GLORY or Meteor Nexus to simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
Q. How can synthetic protocols be optimized for scalability without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., polymerization) and improves yield consistency .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
Q. What strategies stabilize the compound under physiological conditions (e.g., pH, temperature)?
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
- Prodrug design : Mask the acetamide group as a phosphate ester to enhance plasma stability .
- pH buffering : Use citrate buffers (pH 4.5) to prevent hydrolysis of the thioether linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
